A Technical Guide to the Mycosporine-Like Amino Acid Shinorine
A Technical Guide to the Mycosporine-Like Amino Acid Shinorine
Shinorine is a prominent member of the mycosporine-like amino acid (MAA) family, a group of small, water-soluble molecules produced by a wide range of organisms, including cyanobacteria, fungi, and marine algae.[1] These compounds are notable for their potent ultraviolet (UV) absorbing properties, functioning as natural sunscreens to protect organisms from the damaging effects of solar radiation.[1][2] Due to its strong UV-A absorption and antioxidant capabilities, shinorine has garnered significant interest for applications in cosmetics, pharmaceuticals, and materials science.[2][3][4] This guide provides an in-depth overview of its chemical structure, physicochemical properties, biosynthesis, and biological activities, tailored for researchers and professionals in drug development.
Chemical Structure and Properties
Shinorine is characterized by a cyclohexenimine chromophore conjugated to two amino acid moieties. Its formal chemical name is N-[3-[(Carboxymethyl)amino]-5-hydroxy-5-(hydroxymethyl)-2-methoxy-2-cyclohexen-1-ylidene]-L-serine.[5] The central ring structure with its conjugated double bonds is responsible for its characteristic UV absorption.[6][7] The attached amino acid groups, glycine (B1666218) and serine, contribute to its stability and water solubility.
Table 1: Physicochemical Properties of Shinorine
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₀N₂O₈ | [3][5][8][9] |
| Molecular Weight | 332.31 g/mol | [3][5][8][9] |
| Exact Mass | 332.1220 Da | [5] |
| UV Absorption Maximum (λmax) | 333 - 334 nm | [6][7][10] |
| Molar Extinction Coefficient (ε) | 28,100 - 50,000 M⁻¹cm⁻¹ | [7] |
| Boiling Point (Predicted) | 626.9 °C | [8] |
| Elemental Analysis | C: 46.99%, H: 6.07%, N: 8.43%, O: 38.52% | [5] |
| SMILES Code | OC--INVALID-LINK--=O)/N=C1C(OC)=C(NCC(O)=O)CC(CO)(O)C\1 | [5] |
Biosynthesis of Shinorine
The biosynthesis of shinorine is a well-characterized enzymatic pathway originating from the pentose (B10789219) phosphate (B84403) pathway intermediate, sedoheptulose-7-phosphate (S7P).[1][4][11] The process is governed by a conserved gene cluster, often denoted as the mys cluster, which encodes four key enzymes responsible for constructing the molecule in a stepwise fashion.[1][2][12]
The synthesis begins with the conversion of S7P into 4-deoxygadusol (4-DG), the core cyclohexenone structure of all mycosporines, a reaction catalyzed by DDG synthase and an O-methyltransferase.[4][7] Subsequently, an ATP-grasp ligase attaches a glycine residue to the 4-DG core, forming the intermediate mycosporine-glycine (MG).[4][12] In the final and diversifying step, a nonribosomal peptide synthetase (NRPS)-like enzyme or a D-Ala-D-Ala ligase catalyzes the condensation of L-serine with mycosporine-glycine to yield the final product, shinorine.[1][7][12]
Experimental Protocols
This protocol outlines the expression of the shinorine biosynthetic gene cluster from a cyanobacterium, such as Anabaena variabilis, in Escherichia coli for heterologous production, a method demonstrated to be effective for generating MAAs.[1][4]
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Vector Construction and Transformation:
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The complete shinorine gene cluster (ava_3855 to ava_3858) is amplified via PCR from the genomic DNA of A. variabilis.[4]
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The amplified 6.5-kb gene cluster is cloned into a suitable expression vector (e.g., pET series) under the control of an inducible promoter (e.g., T7).
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The resulting plasmid is transformed into a competent E. coli expression strain, such as BL21(DE3).
-
-
Culture and Induction:
-
A single colony of the transformed E. coli is used to inoculate a starter culture in LB medium containing the appropriate antibiotic and grown overnight at 37°C.
-
The starter culture is used to inoculate a larger volume of production medium. Cells are grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Protein expression is induced by adding a final concentration of 0.1-0.5 mM Isopropyl β-D-1-thiogalactopyranoside (IPTG).[1]
-
The culture is then incubated at a lower temperature (e.g., 16-20°C) for 18-24 hours to enhance soluble protein expression.
-
-
Extraction and Purification:
-
Cells are harvested by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0) and lysed by sonication or high-pressure homogenization.
-
The cell lysate is clarified by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C) to remove cell debris.
-
The supernatant, containing water-soluble shinorine, is collected. Purification can be achieved using chromatographic methods. Given shinorine's polar nature, techniques like reversed-phase chromatography or ion-exchange chromatography are suitable. Fractions are analyzed by HPLC at 334 nm to identify those containing shinorine.[1]
-
This protocol measures the ability of shinorine to act as an antioxidant by scavenging the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[10]
-
Preparation of Reagents:
-
Prepare a stock solution of shinorine in a suitable solvent (e.g., methanol (B129727) or water).
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep violet color.
-
Ascorbic acid is used as a positive control and prepared similarly to the shinorine stock solution.[10]
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of shinorine (e.g., ranging from 10 µM to 500 µM).
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance of the solution is measured at 517 nm using a microplate reader. A decrease in absorbance indicates radical scavenging activity.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with shinorine.
-
The IC₅₀ value (the concentration of shinorine required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the concentration. For comparison, the IC₅₀ for shinorine has been reported as 399.0 ± 1.1 µM.[10]
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Biological Activity and Signaling Pathways
Beyond its function as a physical sunscreen, shinorine exhibits significant biological activities, including antioxidant and anti-inflammatory effects.[2][3] A key mechanism underlying its cytoprotective properties is the modulation of the Keap1-Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response.[3][10]
Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its inhibitor, Keap1, which targets it for degradation.[2] Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. Shinorine has been identified as a direct antagonist of the Keap1-Nrf2 interaction.[3][5][10] By binding to Keap1, shinorine promotes the release and stabilization of Nrf2. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, upregulating the expression of numerous protective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[2]
Furthermore, shinorine has demonstrated immunomodulatory effects by influencing inflammatory signaling cascades, such as the nuclear factor kappa B (NF-κB) pathway.[2][13] These multifaceted biological activities make shinorine a compelling candidate for development as a therapeutic agent for conditions related to oxidative stress and inflammation, as well as a high-performance, biocompatible sunscreen ingredient.
References
- 1. The genetic and molecular basis for sunscreen biosynthesis in cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mycosporine-Like Amino Acids: Making the Foundation for Organic Personalised Sunscreens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shinorine | TargetMol [targetmol.com]
- 4. journals.asm.org [journals.asm.org]
- 5. medkoo.com [medkoo.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Shinorine Reagent [benchchem.com]
- 8. Shinorine | 73112-73-9 | FL176717 | Biosynth [biosynth.com]
- 9. Shinorine | C13H20N2O8 | CID 10471931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. The mycosporine-like amino acids porphyra-334 and shinorine are antioxidants and direct antagonists of Keap1-Nrf2 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient production of shinorine, a natural sunscreen material, from glucose and xylose by deleting HXK2 encoding hexokinase in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficient Production of Shinorine and Mycosporine–Glycine–Alanine in Using Natural and Engineered Nonribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
